METHYL 2-{3-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENOXY}ACETATE
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Overview
Description
Methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate is a complex organic compound that belongs to the class of phenoxy acetamides. This compound is characterized by its intricate structure, which includes a phenylthio group, a benzoyl hydrazone moiety, and a phenoxy acetate ester. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{3-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENOXY}ACETATE typically involves multiple steps. One common method includes the condensation of 4-[(phenylthio)methyl]benzoyl hydrazine with 3-formylphenoxyacetic acid methyl ester under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy or benzoyl compounds.
Scientific Research Applications
Methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-{3-[(E)-[({4-[(PHENYLSULFANYL)METHYL]PHENYL}FORMAMIDO)IMINO]METHYL]PHENOXY}ACETATE involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The hydrazone moiety may also form stable complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: A simpler compound with a phenyl group attached to an acetone moiety.
Methyl phenylacetate: An ester of phenylacetic acid with a simpler structure.
Uniqueness
Methyl {3-[(E)-({4-[(phenylthio)methyl]benzoyl}hydrazono)methyl]phenoxy}acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its complex structure allows for multiple points of interaction with biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C24H22N2O4S |
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Molecular Weight |
434.5 g/mol |
IUPAC Name |
methyl 2-[3-[(E)-[[4-(phenylsulfanylmethyl)benzoyl]hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C24H22N2O4S/c1-29-23(27)16-30-21-7-5-6-19(14-21)15-25-26-24(28)20-12-10-18(11-13-20)17-31-22-8-3-2-4-9-22/h2-15H,16-17H2,1H3,(H,26,28)/b25-15+ |
InChI Key |
OLIUXUBZEITYNA-MFKUBSTISA-N |
SMILES |
COC(=O)COC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Isomeric SMILES |
COC(=O)COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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